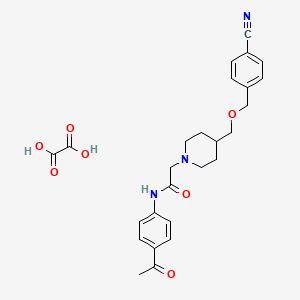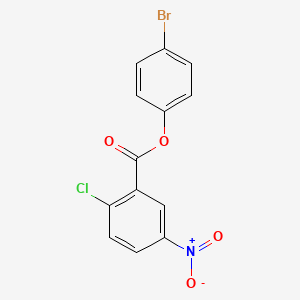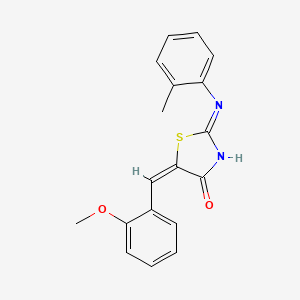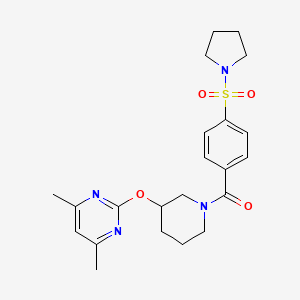
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C22H28N4O4S and its molecular weight is 444.55. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Pharmacokinetics Studies
Research on compounds with similar structures has focused on understanding their metabolism, excretion, and pharmacokinetics in various species, including rats, dogs, and humans. For instance, the metabolism and excretion of a dipeptidyl peptidase IV inhibitor, closely related in structure, were studied in detail, revealing insights into its absorption, primary metabolic pathways, and elimination mechanisms, which are crucial for drug development processes (Sharma et al., 2012).
Structural and Theoretical Analysis
Another study provided an in-depth structural and theoretical analysis of a synthesized compound with a configuration similar to the query chemical. The research detailed the compound's thermal properties, optical behaviors, etching studies, and conducted density functional theory (DFT) calculations to understand its electronic structure and potential applications in materials science (Karthik et al., 2021).
Complex Formation and Coordination Chemistry
Investigations into the complex-forming abilities of pyrimidine derivatives have provided valuable information on their coordination chemistry with various metal ions. Such studies are fundamental for applications in catalysis, materials science, and pharmaceuticals (Pod''yachev et al., 1994).
Antimicrobial and Anticancer Research
The antimicrobial and anticancer potential of piperidine and pyrimidine derivatives has been a significant area of research. Compounds structurally related to the query chemical have been synthesized and tested for their efficacy against various bacterial strains and cancer cell lines, contributing to the ongoing search for new therapeutic agents (Merugu et al., 2010).
Nonlinear Optical (NLO) Properties
The study of pyrimidine rings and their derivatives, including those similar to the query compound, has revealed their potential in nonlinear optics (NLO), a field critical for the development of new materials for photonic technologies (Hussain et al., 2020).
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-16-14-17(2)24-22(23-16)30-19-6-5-11-25(15-19)21(27)18-7-9-20(10-8-18)31(28,29)26-12-3-4-13-26/h7-10,14,19H,3-6,11-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUFOCMOFGCKNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2530834.png)


![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2530839.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide](/img/structure/B2530843.png)
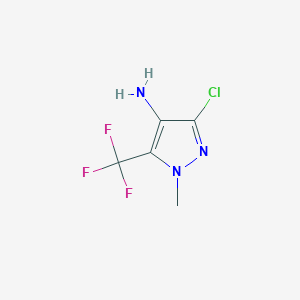
![N-[(2-chlorophenyl)methyl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2530846.png)
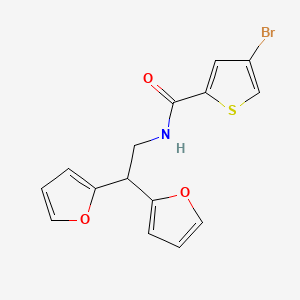
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B2530848.png)
